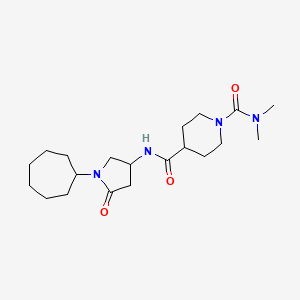![molecular formula C20H22N2O3 B6125659 N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide, also known as MPA-N, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have low toxicity and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide in lab experiments is its high purity and low toxicity. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation is that this compound is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Another area of interest is its potential use in treating other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Further research is also needed to better understand the mechanism of action of this compound and its effects on gene expression.
Synthesemethoden
The synthesis of N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide involves the reaction of 2-methyl-3-nitroaniline with 3-methylphenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with cyclopropanecarboxylic acid chloride to yield this compound. This method has been optimized and yields high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-3-6-16(11-13)25-12-19(23)21-17-7-4-8-18(14(17)2)22-20(24)15-9-10-15/h3-8,11,15H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAFCFUTFPMIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)

![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)

![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)
![3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B6125676.png)
![4-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6125678.png)

![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6125687.png)
![3-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6125690.png)